molecular formula C20H29N3O5 B2376861 Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate CAS No. 2034329-08-1

Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate

Cat. No.: B2376861
CAS No.: 2034329-08-1
M. Wt: 391.468
InChI Key: CALUVDCYTUPTFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate is a complex organic compound that features a unique structure combining an indolizine core with a piperidine ring and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the indolizine core.

    Attachment of the Tert-butyl Carbamate Group:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl groups in the indolizine core can be reduced to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions of indolizine derivatives with biological targets. Its structural features make it a valuable tool for investigating the mechanisms of action of related compounds.

Medicine

In medicinal chemistry, tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity makes it a valuable building block for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets. The indolizine core can interact with various enzymes and receptors, modulating their activity. The piperidine ring and tert-butyl carbamate group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Compounds with similar indolizine cores, such as indolizine-2-carboxylates, share some structural features but differ in their functional groups and overall reactivity.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylates have similar piperidine rings but lack the indolizine core, leading to different chemical and biological properties.

Uniqueness

Tert-butyl (1-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carbonyl)piperidin-3-yl)carbamate is unique due to its combination of an indolizine core, a piperidine ring, and a tert-butyl carbamate group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[1-(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5/c1-20(2,3)28-19(26)21-13-7-5-9-22(12-13)18(25)17-14-8-6-10-23(14)16(24)11-15(17)27-4/h11,13H,5-10,12H2,1-4H3,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALUVDCYTUPTFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C(=O)C2=C3CCCN3C(=O)C=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.